1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime
Overview
Description
1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime is a complex organic compound that features a unique structure combining an isoindoline moiety with an oxime functional group
Preparation Methods
The synthesis of 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime typically involves multiple steps. One common synthetic route starts with the preparation of the isoindoline core, which can be achieved through the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb
Chemical Reactions Analysis
1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups.
Scientific Research Applications
1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For example, it may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway . The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules.
Comparison with Similar Compounds
1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime can be compared with other similar compounds, such as:
3-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid: This compound shares the isoindoline core but differs in its functional groups, leading to different chemical properties and applications.
2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: This compound features an isoindoline moiety linked to melatonin, showing high binding affinity to melatonin receptors and potential therapeutic applications.
The uniqueness of this compound lies in its combination of the isoindoline core with an oxime group, which imparts distinct chemical reactivity and biological activity.
Biological Activity
1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 256.31 g/mol. The compound features an isoindole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds derived from isoindole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains. A notable case study reported that certain isoindole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL against Mycobacterium tuberculosis, suggesting potent antitubercular activity .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | TBD |
Isoindole derivative A | 0.4 | M. tuberculosis |
Isoindole derivative B | 1.6 | M. tuberculosis |
Anti-inflammatory Effects
Research has also indicated that isoindole derivatives can exhibit anti-inflammatory properties. For example, compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cellular signaling pathways related to inflammation and microbial resistance.
Case Studies
Several studies have focused on the synthesis and biological evaluation of isoindole compounds:
- Synthesis and Evaluation : A study synthesized various isoindole derivatives and evaluated their activity against M. tuberculosis. The results indicated that modifications in the isoindole structure significantly influenced their antimicrobial potency .
- Pharmacological Profiling : Another study explored the pharmacological profiles of related compounds, assessing their potential as anti-inflammatory agents through various assays measuring cytokine release .
Properties
IUPAC Name |
(NZ)-N-[1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12(17-19)13-7-4-8-16(9-13)18-10-14-5-2-3-6-15(14)11-18/h2-9,19H,10-11H2,1H3/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABPTVBJROJJKY-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC=C1)N2CC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665736 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.